Head-to-Head Cellular Antiproliferative Potency: PROTAC BET degrader-2 vs. dBET1 in RS4;11 Leukemia Cells
In a direct head-to-head comparison of CRBN-based BET PROTACs, PROTAC BET degrader-2 demonstrates 8.2-fold greater antiproliferative potency than dBET1 in RS4;11 B-cell acute lymphoblastic leukemia cells [1]. This represents the most rigorous comparative dataset available, as both compounds share the same CRBN-recruiting mechanism but differ in warhead and linker architecture.
| Evidence Dimension | Cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | 9.6 nM |
| Comparator Or Baseline | dBET1: 78.8 nM |
| Quantified Difference | 8.2-fold more potent (78.8 / 9.6 = 8.2x) |
| Conditions | RS4;11 human B-cell acute lymphoblastic leukemia cells |
Why This Matters
This 8.2-fold potency differential directly impacts experimental design: users can achieve equivalent antiproliferative effects at substantially lower compound concentrations, reducing off-target toxicity and compound consumption costs.
- [1] PMC8033776 Table 2. Comparison of PROTAC BET Degrader-1, PROTAC BET Degrader-2, and dBET1 for their Previously Reported IC50 Values and TR-FRET Maximal PROTAC Efficacy Concentrations. View Source
